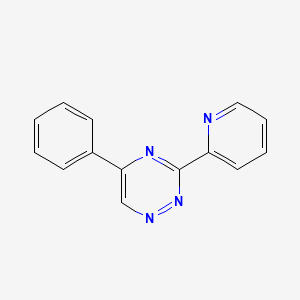

5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine is a heterocyclic compound that contains a triazine ring substituted with a phenyl group and a pyridin-2-yl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyanopyridine with phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or aryl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with hydrogenated triazine rings.

Substitution: Formation of substituted triazine derivatives with various alkyl or aryl groups.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

One of the notable applications of 5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine derivatives is their potential as antimicrobial agents. Research indicates that these compounds can inhibit bacterial heptose synthesis, making them candidates for treating infections caused by Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Pharmaceutical Formulations

The compound has been incorporated into pharmaceutical formulations due to its favorable pharmacokinetic properties. For example, it can be formulated into various dosage forms including tablets and injectable preparations, which are essential for effective drug delivery .

Case Study: Antibiotic Development

A study highlighted the synthesis of novel derivatives of this compound that demonstrated significant antibacterial activity against resistant strains of bacteria. The derivatives were tested for their Minimum Inhibitory Concentration (MIC) values, showing promising results that warrant further development into clinical candidates .

Materials Science

Organic Electronics

this compound derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). Their ability to act as electron transport materials makes them suitable for enhancing the efficiency and performance of OLED devices .

| Property | Value |

|---|---|

| Electron Mobility | High |

| Thermal Stability | Excellent |

| Emission Color | Tunable |

Coordination Chemistry

The coordination properties of this compound with transition metals have been explored. These complexes exhibit unique optical properties and can be utilized in colorimetric analysis and sensor applications .

Agricultural Chemistry

Pesticide Development

Research has indicated that derivatives of this compound can serve as effective pesticides. Their mechanism involves disrupting metabolic pathways in pests, leading to increased efficacy against a range of agricultural pests .

Case Study: Field Trials

Field trials conducted with a triazine-based pesticide demonstrated a significant reduction in pest populations compared to untreated controls. The trials measured not only pest mortality but also crop yield improvements attributed to the application of these compounds .

作用機序

The mechanism of action of 5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. The triazine ring and its substituents play a crucial role in determining the binding affinity and specificity of the compound. Additionally, the compound may induce oxidative stress or disrupt cellular processes, leading to its therapeutic effects.

類似化合物との比較

Similar Compounds

- 5-Phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole

- 5-Phenyl-3-(pyridin-2-yl)-1,2,4-thiadiazole

- 5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazole

Uniqueness

5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities

特性

分子式 |

C14H10N4 |

|---|---|

分子量 |

234.26 g/mol |

IUPAC名 |

5-phenyl-3-pyridin-2-yl-1,2,4-triazine |

InChI |

InChI=1S/C14H10N4/c1-2-6-11(7-3-1)13-10-16-18-14(17-13)12-8-4-5-9-15-12/h1-10H |

InChIキー |

PQIPAPNLNPLMLK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3 |

正規SMILES |

C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。